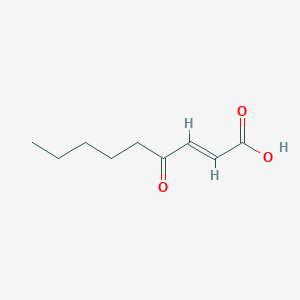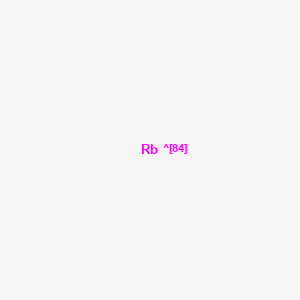
Clonixin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.
Applications De Recherche Scientifique
1. Clonixin in Copper Complex Studies
A study conducted by Herich et al. (2017) explored the use of clonixin in forming a copper complex. This complex was prepared through a standard procedure involving ethanol and imidazole, resulting in a green-colored solution. The crystal formation suitable for X-ray diffraction was achieved by slow evaporation. This study highlights clonixin's role in forming complexes with metals, potentially useful in various chemical and pharmaceutical applications.
2. Clonixin's Electrochemical Behavior
The electrochemical behavior of clonixin has been studied by Álvarez-Lueje et al. (2000). They found that clonixin can be both reduced at the mercury electrode and oxidized at the glassy carbon electrode, showing well-defined waves in a pH range between 2-12. The study provides insight into the electrochemical properties of clonixin, which could be significant in developing new analytical methods for its detection and quantification.
3. Clonixin Interaction with Liposomes
Research by Ferreira et al. (2005) examined the interaction of clonixin with liposomes, used as membrane models. They employed various techniques to evaluate the change in membrane characteristics and the possible location of clonixin in the membrane. This study is crucial for understanding how clonixin interacts with biological membranes, which could inform its pharmacological properties and potential therapeutic uses.
4. Clonidine and Corneal Epithelial Cells
Though not directly related to clonixin, a study on clonidine by Fan and Fan (2017) explored its cytotoxicity and mechanisms in human corneal epithelial cells. This study contributes to understanding the cellular effects of clonidine, a compound similar in function to clonixin, especially in terms of cytotoxicity and its potential implications in ocular health.
5. Clonidine as an Analgesic Adjuvant
Tryba and Gehling (2002) explored clonidine's role as an analgesic adjuvant. They found that clonidine may improve the analgesic effect of anti-inflammatory agents and has peripheral antinociceptive effects. This study contributes to the broader understanding of how clonixin, which shares similar properties with clonidine, could potentially be used in pain management.
6. Clonidine's Interaction with Nitric Oxide Synthase
In a study by Venturini et al. (2000), clonidine's effect on the nitric oxide pathway was investigated. This research provides insights into how clonidine, and potentially clonixin due to their similar pharmacological profiles, can interact with nitric oxide synthase, highlighting its possible role in blood pressure regulation and related mechanisms.
7. Clonidine in Hemodynamic Response Studies
Mitchell et al. (2005) focused on clonidine's hemodynamic response in young, healthy subjects. This study contributes to the understanding of how clonidine, and by extension clonixin, affects cardiovascular parameters like blood pressure and heart rate.
8. Clonidine in Metabolism Studies
Liu et al. (2019) studied the effect of CYP2D6 genetic polymorphism on the metabolism of clonidine. This research can be relevant to clonixin in understanding how genetic variations can influence the metabolism and efficacy of similar drugs.
9. Clonidine Modulating Activity in Parkinsonian Patients
Spay et al. (2018) examined clonidine's effect on the subthalamic‐supplementary motor loop in Parkinsonian patients. This study offers insights into the neurological implications of clonidine, potentially applicable to clonixin, in the treatment of neuropsychiatric disorders.
10. Clonidine in Pediatric Applications
Basker et al. (2009) reviewed the use of clonidine in pediatrics, highlighting its increasing popularity in anaesthesiology and intensive care. This research provides a perspective on the pediatric applications of clonidine, which may be mirrored in clonixin's use in similar contexts.
Propriétés
Formule moléculaire |
C13H10ClN2O2- |
|---|---|
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |
Clé InChI |
CLOMYZFHNHFSIQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




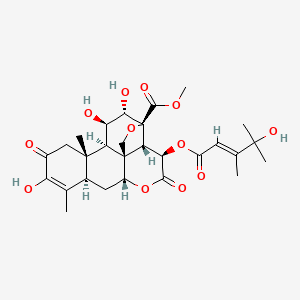
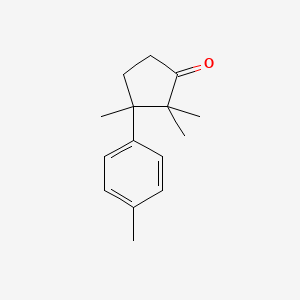


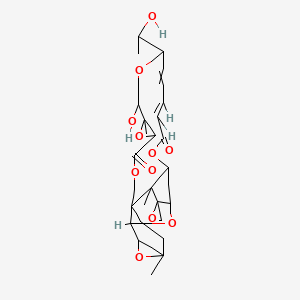
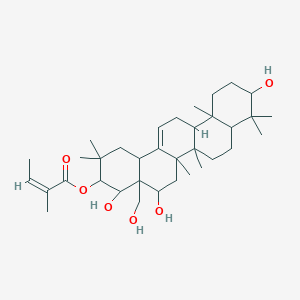
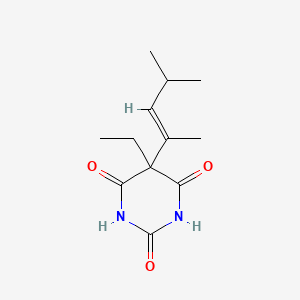
![2-[(2S,7R,8S,9S,10R,12R,14E,16R)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1240009.png)
![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)
